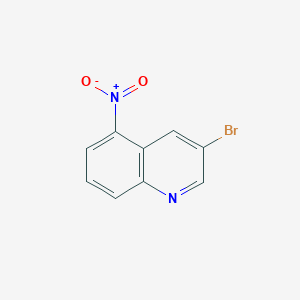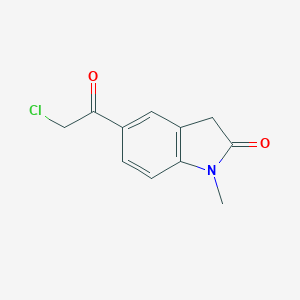
3-Oxocyclopent-1-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxocyclopent-1-enecarboxylic acid is an organic compound with the molecular formula C6H6O3. It is characterized by a cyclopentene ring with a carboxylic acid and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Oxocyclopent-1-enecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentene derivatives. For instance, cyclopent-2-en-1-one can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of cyclopentene derivatives. The process typically employs metal catalysts and specific reaction conditions to ensure high yield and purity. The reaction is conducted in a controlled environment to optimize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxocyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols for esterification, amines for amidation.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Hydroxycyclopentene derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
3-Oxocyclopent-1-enecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of 3-Oxocyclopent-1-enecarboxylic acid involves its interaction with specific molecular targets. The compound’s ketone and carboxylic acid groups enable it to participate in various biochemical pathways. For instance, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity underlies its potential biological and chemical activities .
Comparación Con Compuestos Similares
Cyclopent-2-en-1-one: Shares the cyclopentene ring but lacks the carboxylic acid group.
Cyclopentanone: Contains a cyclopentane ring with a ketone group but lacks the double bond and carboxylic acid group.
2-Cyclopenten-1-one: Similar structure but lacks the carboxylic acid group.
Uniqueness: 3-Oxocyclopent-1-enecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a cyclopentene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
3-oxocyclopentene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRALHWIAFCVSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910708 |
Source


|
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-36-7 |
Source


|
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)



